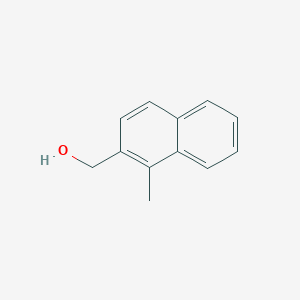
1-Methylnaphthalene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnaphthalene-2-methanol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylnaphthalene-2-methanol can be achieved through several methods. One common approach involves the hydroxylation of 1-methylnaphthalene. This process typically uses a catalyst, such as a mixed acids-treated HBEA zeolite, to facilitate the reaction. The reaction conditions, including temperature and catalyst properties, play a crucial role in determining the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using a fixed-bed reactor over mixed acids-treated HBEA zeolite. The reaction products are then separated through crystallization to obtain high-purity 2-methylnaphthalene, which can be further hydroxylated to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 1-methylnaphthalene.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: 2-Methylnaphthoic acid
Reduction: 1-Methylnaphthalene
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
1-Methylnaphthalene-2-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylnaphthalene-2-methanol involves its interaction with various molecular targets and pathways. For instance, in microbial degradation, the compound is metabolized through hydroxylation and subsequent oxidation to form naphthoic acids. These metabolic pathways are facilitated by specific enzymes, such as hydroxylases and dehydrogenases, which catalyze the conversion of the compound into less toxic by-products .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 1-Hydroxymethyl-2-methylnaphthalene
Comparison
1-Methylnaphthalene-2-methanol is unique due to the presence of both a hydroxymethyl and a methyl group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the hydroxymethyl group enhances its reactivity in oxidation and substitution reactions compared to 1-methylnaphthalene and 2-methylnaphthalene .
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(1-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7,13H,8H2,1H3 |
Clave InChI |
CAZAKZQHCQEODF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















